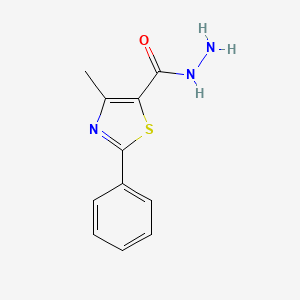

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

描述

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is a chemical compound belonging to the thiazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and a carbohydrazide moiety, making it a versatile molecule for research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is formed through the cyclization of a suitable precursor, such as an α-aminonitrile, with a thiol under acidic conditions.

Introduction of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution, where the thiazole ring acts as the substrate.

Carbohydrazide Formation: The carbohydrazide moiety is introduced by reacting the thiazole derivative with hydrazine hydrate under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

化学反应分析

Types of Reactions: 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the thiazole ring into corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.

Substitution: Substitution reactions can replace hydrogen atoms on the thiazole ring with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Reagents like halogens (e.g., chlorine, bromine), alkyl halides, and strong bases are used for substitution reactions.

Major Products Formed:

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Thiazolidine derivatives.

Substitution Products: Halogenated thiazoles and alkylated thiazoles.

科学研究应用

Pharmaceutical Development

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is primarily utilized in the synthesis of novel pharmaceuticals. Its derivatives have shown promising results in:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells. For instance, research demonstrated that it exhibited significant cytotoxic effects against HepG2 liver cancer cells with an IC50 value around 20 µM.

- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing notable inhibition zones, suggesting its potential as an antimicrobial agent .

The biological activities associated with this compound include:

- Antioxidant Effects : Research has shown that derivatives of this compound possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Potential : Thiazole derivatives have demonstrated anti-inflammatory effects, making them candidates for treating chronic inflammatory conditions.

Anticancer Activity Against HepG2 Cells

A study evaluated the cytotoxicity of this compound on HepG2 cells using MTT assays. The results indicated effective growth inhibition at low concentrations, supporting its development as a potential anticancer drug.

Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results confirmed significant antibacterial activity, which opens avenues for developing new antibiotics based on this scaffold.

作用机制

The mechanism by which 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target system.

相似化合物的比较

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is compared with other similar compounds, such as:

Thiazole derivatives: Other thiazole-based compounds with different substituents and functional groups.

Phenyl derivatives: Compounds containing phenyl groups with varying positions and substituents.

Carbohydrazide derivatives: Compounds with carbohydrazide moieties in different chemical environments.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.

生物活性

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique thiazole structure, has shown promise in various biological assays, making it an interesting subject for further study.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3OS. Its structure features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study reported minimum inhibitory concentration (MIC) values that suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have utilized cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) to assess its cytotoxic effects. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 20 |

| PC3 | 25 |

The mechanism underlying the biological activity of this compound is believed to involve the disruption of cellular processes in target organisms or cells. For antimicrobial activity, it may inhibit key metabolic pathways or cellular structures essential for bacterial survival. In cancer cells, the compound may induce apoptosis or inhibit cell cycle progression through various signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains found that the compound significantly reduced bacterial growth compared to control groups, demonstrating its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In a comparative study with standard chemotherapeutics like Doxorubicin, this compound showed comparable cytotoxic effects against the MCF-7 and HepG2 cell lines, suggesting its potential as an alternative therapeutic agent .

属性

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-9(10(15)14-12)16-11(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSOVDYCSQOIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351940 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61292-08-8 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。